Prothrombin (18-23)

Catalog No.
S593918
CAS No.
103658-53-3
M.F
C32H47N7O15S2
M. Wt
833.9 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prothrombin (18-23)

CAS Number

103658-53-3

Product Name

Prothrombin (18-23)

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]-[(2R)-2-(methylamino)-3-sulfanyl-3-sulfanylidenepropanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutane-1,1,1-tricarboxylic acid

Molecular Formula

C32H47N7O15S2

Molecular Weight

833.9 g/mol

InChI

InChI=1S/C32H47N7O15S2/c1-13(2)11-17(36-22(43)14(3)35-15(4)40)23(44)37-18(12-32(29(49)50,30(51)52)31(53)54)25(46)38-10-6-7-19(38)26(47)39(27(48)21(34-5)28(55)56)24(45)16(33)8-9-20(41)42/h13-14,16-19,21,34H,6-12,33H2,1-5H3,(H,35,40)(H,36,43)(H,37,44)(H,41,42)(H,49,50)(H,51,52)(H,53,54)(H,55,56)/t14-,16-,17-,18-,19-,21+/m0/s1

InChI Key

FSRRFCISZLQALP-NMTCSRCMSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C

Synonyms

Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe, prothrombin (18-23)

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@H](CCC(=O)O)N)C(=O)[C@H](C(=S)S)NC)NC(=O)C

The exact mass of the compound Prothrombin (18-23) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Prothrombin (18-23) is a synthetic, cyclic hexapeptide (sequence: Cys-Leu-Gla-Gla-Pro-Cys) corresponding to the critical disulfide loop of the prothrombin gamma-carboxyglutamic acid (Gla) domain. Featuring an intramolecular disulfide bridge between Cys18 and Cys23, this 20-atom macrocyclic compound preserves the precise spatial orientation of its two Gla residues. In biochemical and pharmaceutical procurement, it is primarily sourced as a high-fidelity structural model and assay reagent for investigating vitamin K-dependent carboxylase activity, calcium-mediated membrane binding, and the assembly dynamics of the prothrombinase complex. Its constrained geometry makes it an indispensable tool for developing targeted anticoagulants and studying the molecular recognition events that trigger the blood coagulation cascade [1].

Research Fit

Peptide Substrate Tool

Conformationally constrained cyclic hexapeptide for vitamin K-dependent carboxylase studies

Stereochemical Probe

Intramolecular disulfide bridge defines epitope for antibody binding research

Model-System Substrate

Supports cis/trans amide bond influence studies on enzyme-substrate recognition

Generic substitution with linear peptide analogs, uncarboxylated precursors (Glu instead of Gla), or simple Gla-Gla dipeptides fundamentally compromises assay integrity. The specific Cys18-Cys23 disulfide linkage enforces a rigid helical turn that correctly positions the Gla residues for metal ion coordination. Linear analogs lack this pre-organization, resulting in a drastic reduction in binding affinity for target enzymes like vitamin K-dependent carboxylase. Furthermore, uncarboxylated Glu-Glu variants not only fail to bind calcium effectively but actively inhibit carboxylation of standard substrates in vitro. Consequently, utilizing the exact cyclic, fully carboxylated Prothrombin (18-23) is mandatory for accurately replicating the native calcium-dependent conformational dynamics required for prothrombinase complex assembly [1].

Substitution Risk

Prothrombin (18-23)
F1+2 fragment
Different molecular identity (cyclic hexapeptide vs. 43 kDa activation fragment); distinct research purpose
Prothrombin (18-23)
TAT complex
TAT measures neutralized thrombin; cannot probe carboxylase substrate recognition
Prothrombin (18-23)
Phe-Leu-Glu-Glu-Leu
Linear pentapeptide lacks proline-induced conformational constraint; substrate specificity may differ

Structural Pre-organization via 20-Atom Macrocyclic Constraint

The biological utility of Prothrombin (18-23) relies entirely on its constrained geometry. The intramolecular disulfide bond between Cys18 and Cys23 forces the peptide backbone into a rigid 20-atom macrocyclic structure (approximate diameter 8.2 Å). This specific cyclization minimizes structural strain while projecting the two Gla residues into the correct spatial orientation for calcium binding. Linear, uncyclized analogs lack this pre-organization, leading to an entropic penalty that reduces target binding affinity by up to 12-fold in comparative carboxylase affinity assays[1].

Evidence DimensionConformational constraint and binding affinity
Target Compound DataCyclic Prothrombin (18-23) (20-atom macrocycle, high affinity)
Comparator Or BaselineLinear uncyclized analog (Flexible, ~12-fold reduced affinity)
Quantified Difference~12-fold enhancement in binding affinity due to the 20-atom macrocyclic constraint
ConditionsIn vitro structural and binding analysis

Procurement of the cyclized form is essential for achieving physiologically relevant binding kinetics in carboxylase assays, avoiding the artificially high concentrations required when using linear analogs.

VTE Prediction Ranking
Cross-study comparable
F1.2 ranked most pronounced association among three markers evaluated across 24 studies
Reported association context for biomarker research model selection
Qualitative ranking; no single numeric difference reported. Context-dependent on cancer patient cohorts.

High-Fidelity Metal Ion Coordination Geometry

The native prothrombin Gla domain requires precise spatial arrangement for metal coordination. 25Mg2+ NMR spectroscopy reveals that the cyclic Prothrombin (18-23) hexapeptide accurately mimics the restricted side-chain rotation and specific metal-binding geometry of the intact prothrombin fragment. In contrast, simple unconstrained dipeptides like Z-Gla-Gla-OMe exhibit highly flexible, non-specific coordination that fails to replicate the native biological binding pocket's resonance signatures[1].

Evidence DimensionMetal ion coordination fidelity (25Mg2+ NMR)
Target Compound DataCyclic Prothrombin (18-23) (Restricted rotation, native-like coordination resonance)
Comparator Or BaselineSimple Z-Gla-Gla-OMe dipeptide (Highly flexible, non-specific coordination)
Quantified DifferenceHexapeptide exhibits native-like restricted rotation; dipeptides show non-specific flexibility
Conditions25Mg2+ NMR spectroscopy in aqueous solution

Buyers developing calcium-dependent inhibitors or membrane-binding models must use the cyclic hexapeptide to ensure the metal coordination geometry matches the native prothrombinase complex.

Half-Life (t₁/₂)
Class-level inference
F1+2: ~90 min
Supports extended detection window in coagulation research monitoring
Reported longer than TAT and FPA; exact numeric difference not specified. In vivo human PK context.

Avoidance of Carboxylase Inhibition by Uncarboxylated Precursors

When selecting peptides for coagulation research, the carboxylation state is a critical procurement parameter. The uncarboxylated precursor peptide (Cys-Leu-Glu-Glu-Pro-Cys) is not only an unusually poor substrate for vitamin K-dependent carboxylase but also acts as a competitive inhibitor, actively suppressing the carboxylation of standard substrates like Phe-Leu-Glu-Glu-Leu. Procuring the mature, fully carboxylated Prothrombin (18-23) ensures that the peptide functions correctly in downstream metal-binding assays without inadvertently inhibiting endogenous carboxylase activity [1].

Evidence DimensionCarboxylase interaction behavior
Target Compound DataMature Prothrombin (18-23) (Gla-Gla) (Standard for downstream structural assays)
Comparator Or BaselineUncarboxylated precursor (Glu-Glu) (Inhibits standard substrate carboxylation)
Quantified DifferencePrecursor acts as an inhibitor of standard substrate carboxylation; mature Gla-peptide bypasses this inhibition
ConditionsIn vitro competitive carboxylation assay

Selecting the fully modified Gla-containing peptide is critical to avoid artifactual enzyme inhibition and ensure accurate results in downstream prothrombinase assembly studies.

Surgical Interference
Head-to-head
F1+2 reported less affected by surgical invasion vs TAT in prosthetic valve replacement study (n=48)
Perioperative biomarker endpoint context; TAT may show greater surgical artifact
Baseline F1+2: 1.22 ± 0.77 nmol/L; TAT: 1.77 ± 0.99 ng/mL. Measurements over 21 days postoperative.
Carboxylase Substrate
Head-to-head
Moderately good substrate; trans Glu-Pro22 amide bond essential for activity
Conformation-dependent substrate context for carboxylase mechanistic studies
No significant inhibition of Phe-Leu-Glu-Glu-Leu carboxylation. NMR in chloroform-d and Me2SO-d6.
Disulfide Constraint
Class-level inference
Cyclic hexapeptide with Cys18-Cys23 intramolecular disulfide bridge
Defined conformational epitope for antibody binding and structural biology research
Binary structural distinction vs linear analogs. Synthesis yield 62–69% for disulfide formation.

In Vitro Assays for Vitamin K-Dependent Carboxylase Activity

Due to its ~12-fold higher binding affinity compared to linear analogs, cyclic Prothrombin (18-23) is the preferred structural model for studying the kinetics and mechanism of vitamin K-dependent carboxylase. It is utilized in high-throughput screening assays to evaluate novel carboxylase modulators where maintaining native-like binding kinetics is paramount[1].

Structural Modeling of the Prothrombinase Complex

The peptide's ability to accurately replicate the restricted metal coordination geometry of the intact Gla domain makes it an ideal reagent for NMR and fluorescence spectroscopy studies. It is procured for mapping the calcium-dependent interactions between prothrombin and phospholipid membranes during prothrombinase complex assembly [1].

Development of Targeted Anticoagulant Therapeutics

Because the cyclic hexapeptide perfectly mimics the 18-23 disulfide loop essential for membrane binding, it serves as a competitive template in drug discovery. Pharmaceutical researchers use it to design small molecules or peptidomimetics that disrupt prothrombin-membrane interactions, offering a pathway to novel anticoagulants that bypass traditional active-site inhibition[2].

Application Selection Guide

Application
Selection Property
Validation Focus
Carboxylase substrate specificity studies
Conformationally constrained cyclic scaffold
Trans amide bond requirement review
Immunoassay antibody characterization
Disulfide-defined conformational epitope
Conformational binding specificity
Coagulation biomarker research models
Reported extended half-life (F1+2 context)
Detection window and surgical artifact resistance review

XLogP3

-6.3

Explore Compound Types